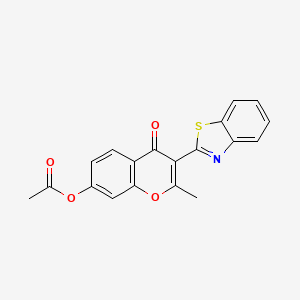![molecular formula C15H13Cl2N3O B6431880 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2329258-74-2](/img/structure/B6431880.png)
3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide” is a chemical compound. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound . Pyrimidine derivatives are known for their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of such compounds often involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction is usually carried out in N,N′-dimethylformamide solution at 60 °C . The 3,5-dichlorobenzoyl chloride used in the reaction is typically prepared from 3,5-dichlorobenzonitrile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting dichlorobenzamide derivatives are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .科学的研究の応用
3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for enzyme inhibition studies, as a tool for studying protein-protein interactions, and as a building block for the synthesis of more complex molecules. Additionally, this compound has been used as a model system for studying the effects of small molecules on cellular processes, such as cell proliferation and apoptosis.
作用機序
Mode of Action
It is known that the compound is a derivative of dichlorobenzamide . Benzamide derivatives have been shown to have various applications, including antitumoral and anticonvulsive activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzamide derivatives, in general, have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzamide derivatives have been shown to exhibit antitumoral and anticonvulsive activities
実験室実験の利点と制限
The use of 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide in lab experiments has several advantages and limitations. The main advantage of this compound is that it is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, this compound can be used in combination with other compounds to study the effects of small molecules on cellular processes. However, this compound has a limited shelf life and can be toxic if not handled properly. Additionally, the effects of this compound may vary depending on the cell type and the experimental conditions.
将来の方向性
The future directions for 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide are numerous. This compound could be used to develop novel drugs for the treatment of a variety of diseases, including cancer and neurological disorders. Additionally, this compound could be used to develop more efficient and effective methods for studying the effects of small molecules on cellular processes. Furthermore, this compound could be used to develop more effective methods for studying enzyme inhibition, protein-protein interactions, and gene expression. Finally, this compound could be used to develop more effective methods for studying the effects of environmental toxins on human health.
合成法
The synthesis of 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has been studied extensively. It can be synthesized via a two-step process that involves the condensation of 6-cyclopropylpyrimidine with 4-chlorobenzonitrile and the subsequent reduction of the resulting amide with sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol and the product is isolated by column chromatography. The yields of the product are typically high and the reaction is relatively easy to carry out.
特性
IUPAC Name |
3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-11-3-10(4-12(17)5-11)15(21)18-7-13-6-14(9-1-2-9)20-8-19-13/h3-6,8-9H,1-2,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPGNYJMVGADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-3,5-diphenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6431800.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431809.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B6431822.png)
![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)
![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)
![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431862.png)
![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)